molecular formula C12H19NO3 B3076909 2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 1042572-02-0

2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Cat. No. B3076909
CAS RN: 1042572-02-0
M. Wt: 225.28 g/mol
InChI Key: GXYBFALGQHWODZ-UHFFFAOYSA-N
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Description

The compound “2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol” is a phenolic compound with methoxy groups at the 2 and 6 positions, an isopropylaminomethyl group at the 4 position .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (from the phenol) with methoxy groups (-OCH3) at the 2 and 6 positions and an isopropylaminomethyl group (-CH2-NH-CH(CH3)2) at the 4 position . The presence of these groups would likely have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

As a phenolic compound, “2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol” would likely undergo reactions typical of phenols, such as acid-base reactions with the phenolic -OH group . The methoxy and isopropylaminomethyl groups may also participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenolic -OH and methoxy -OCH3 groups could potentially increase the compound’s polarity and influence its solubility in various solvents .

Scientific Research Applications

Antioxidant and Antimicrobial Properties

Phenolic compounds, including 2,6-dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol derivatives, exhibit significant antioxidant and antibacterial activities. These compounds have shown potent activity against a range of gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting their potential in medical and food preservation applications (Ogata et al., 2005).

Role in Lignin Degradation and Environmental Applications

Studies on the metabolism of bisphenol A by fungi under non-ligninolytic conditions have revealed the conversion of related compounds into less toxic metabolites, demonstrating their role in environmental detoxification processes. This suggests the potential use of 2,6-dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol derivatives in bioremediation and the reduction of environmental pollutants (Jianqiao Wang et al., 2013).

Applications in Synthesis and Chemical Research

The compound and its derivatives have been utilized in the synthesis of a wide range of chemical entities, including novel antioxidants, antibacterial agents, and materials for advanced research in chemistry and materials science. For instance, their incorporation into novel phenolic antioxidants has been explored for protecting oils during storage and frying, indicating their utility in food science and technology (Catel et al., 2012).

Potential in Cancer Research

2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol derivatives have shown promise in cancer research, particularly in the development of novel small molecule inhibitors targeting the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and metabolism. This highlights the compound's potential in the design of new anticancer agents (J. Mun et al., 2012).

properties

IUPAC Name

2,6-dimethoxy-4-[(propan-2-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(2)13-7-9-5-10(15-3)12(14)11(6-9)16-4/h5-6,8,13-14H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYBFALGQHWODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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